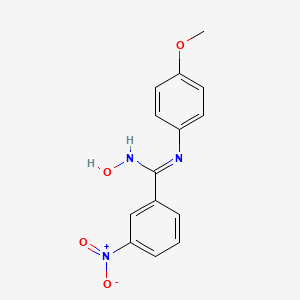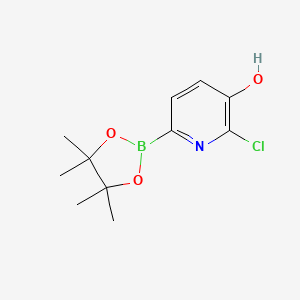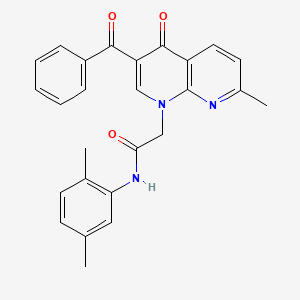![molecular formula C12H11Cl2N3O2 B2643093 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide CAS No. 730949-87-8](/img/structure/B2643093.png)
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11Cl2N3O2 . It has an average mass of 300.141 Da and a monoisotopic mass of 299.022827 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 300.14 . It is a powder that should be stored at room temperature .
科学的研究の応用
Corrosion Inhibition : A derivative of this compound, specifically 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), was studied for its corrosion inhibition performance on mild steel in hydrochloric acid solutions. It was found to be an effective mixed inhibitor, impacting both cathodic and anodic corrosion currents. The adsorption of MQH at the mild steel/HCl solution interface obeys the Langmuir adsorption isotherm model (Kumari, Shetty, Rao, & Sunil, 2017).
Antimicrobial Activity : Another study focused on derivatives of this compound, such as 2-(quinolin-8-yloxy)acetohydrazide, and their cyclization with various substances to yield compounds with significant inhibition of bacterial and fungal growth. This indicates potential applications in antimicrobial treatments (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anti-Inflammatory and Analgesic Agents : Some derivatives of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in comparison to standard drugs (Kumar, Lal, & Rani, 2014).
Antituberculosis Activity : Zinc complexes of hydrazone derivatives bearing a similar nucleus have shown very good antituberculosis activity. These compounds were tested against Mycobacterium tuberculosis and found to be active with a minimum inhibitory concentration (MIC) comparable to standard tuberculosis drugs (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Synthesis of Heterocyclic Compounds : Research has also been conducted on synthesizing quinolinyl-substituted five-membered heterocyclic compounds starting from 2-(4-hydroxy-2-methylquinolin-3-yl)acetohydrazide, indicating its utility in creating diverse chemical structures with potential pharmacological applications (Aleksanyan & Hambardzumyan, 2020).
Anticancer Agents : Certain derivatives of this compound class, like (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, have been designed and evaluated as antitumor agents, showing strong cytotoxicity against human cancer cell lines (Dung et al., 2022).
Safety and Hazards
The safety information for “2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBMQGESMIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)




